molecular formula C11H13FINO B8170387 2-Fluoro-6-iodo-N-isobutylbenzamide

2-Fluoro-6-iodo-N-isobutylbenzamide

Cat. No.: B8170387
M. Wt: 321.13 g/mol
InChI Key: VNUFVCDBPFOIPK-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-N-isobutylbenzamide is a halogenated benzamide derivative featuring a fluorine atom at the 2-position, an iodine atom at the 6-position of the benzene ring, and an isobutyl group attached to the amide nitrogen. The isobutyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics .

Synthetic routes typically involve sequential halogenation of the benzamide core, followed by N-alkylation with isobutyl groups.

Properties

IUPAC Name

2-fluoro-6-iodo-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO/c1-7(2)6-14-11(15)10-8(12)4-3-5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUFVCDBPFOIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC=C1I)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-N-isobutylbenzamide typically involves the introduction of fluorine and iodine atoms onto a benzene ring, followed by the formation of the amide bond with an isobutyl group. One common method involves the use of 2-fluoro-6-iodobenzoic acid as a starting material. The carboxylic acid group is first activated, often using reagents like thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. This intermediate is then reacted with isobutylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-N-isobutylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

2-Fluoro-6-iodo-N-isobutylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-N-isobutylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Halogenated Benzamides

  • 2-Fluoro-6-iodo-N-isobutylbenzamide : Combines fluorine (electron-withdrawing) and iodine (sterically bulky) substituents, balancing electronic effects and steric hindrance. The isobutyl group enhances lipophilicity.
  • N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a): Features chloro and fluoro substituents alongside a cyano-hydroxy side chain. The cyano group increases polarity, while the isopropoxy group may reduce metabolic clearance compared to isobutyl .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Substitutes the benzamide core with a benzothiazole ring and trifluoromethyl group, improving metabolic stability but reducing solubility due to increased hydrophobicity .

Data Table: Key Structural and Electronic Properties

Compound Core Structure Substituents (Positions) Key Electronic/Steric Features
This compound Benzamide F (2), I (6), isobutyl (N) High steric bulk (I), moderate lipophilicity
Compound 1a Benzamide Cl (2), F (6), isopropoxy (2) Polar cyano-hydroxy side chain
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole CF₃ (6), phenyl (side chain) Enhanced metabolic stability, low solubility

Physicochemical Properties

  • Solubility: The iodine atom in this compound likely reduces aqueous solubility compared to fluoro- or chloro-substituted analogs due to increased molecular weight and hydrophobicity. Compound 1a, with a polar cyano-hydroxy group, exhibits improved solubility in polar solvents .
  • Lipophilicity (LogP) : The isobutyl group in the target compound increases LogP relative to benzothiazole derivatives with trifluoromethyl groups, which are more hydrophobic .

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